Molecular Weight Differentiation: 2.06-Fold Increase Over Core Thiazole-Ethylamine Scaffold Enables Distinct Pharmacokinetic Predictions
The target compound (MW 292.40 Da) exhibits a 2.06-fold higher molecular weight compared to the unsubstituted core scaffold 2-(4-methylthiazol-5-yl)ethanamine (MW 142.22 Da), driven by the addition of the 3,4-dimethoxybenzyl group at position 2 and the methyl branch on the aminoethyl side chain . This increase places the compound within the optimal range for CNS drug-likeness (MW < 500 Da per Lipinski's Rule of Five), while the core scaffold at 142.22 Da falls below typical optimal ranges for target binding [1].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 292.40 Da |
| Comparator Or Baseline | 2-(4-Methylthiazol-5-yl)ethanamine: 142.22 Da |
| Quantified Difference | 2.06-fold increase (Δ = 150.18 Da) |
| Conditions | Calculated from molecular formula (C₁₅H₂₀N₂O₂S vs. C₆H₁₀N₂S) |
Why This Matters
Higher molecular weight within the drug-like range correlates with increased potential for specific target engagement and reduced likelihood of non-specific binding compared to fragment-like core scaffolds.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. View Source
